Antimycobacterial Activity of N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide Against Mycobacterium fortuitum: A Head-to-Head Comparison with the 4-Methyl and 4-Chloro Congeners
Among the p-substituted N-(2-hydroxy-4-nitrophenyl)benzamide series (compounds Ia–Ie), compound Ic (R = OCH₃) demonstrates a moderate but measurable antimycobacterial effect specifically against Mycobacterium fortuitum, whereas the 4-methyl (Ia, R = CH₃) and 4-chloro (Ib, R = Cl) congeners are reported as inactive (MIC > 100 µg/mL) against this same organism . This qualitative difference in activity cannot be rationalized solely by lipophilicity (clogP for Ic is lower than that of Ib) and suggests a specific electronic contribution of the 4-methoxy group to mycobacterial target engagement .
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Mycobacterium fortuitum (ATCC 6841) |
|---|---|
| Target Compound Data | Compound Ic (4-OCH₃): MIC = 50 µg/mL |
| Comparator Or Baseline | Compound Ia (4-CH₃): MIC > 100 µg/mL; Compound Ib (4-Cl): MIC > 100 µg/mL |
| Quantified Difference | At least 2-fold greater antimycobacterial potency for Ic relative to Ia and Ib |
| Conditions | Broth microdilution assay; microorganism: M. fortuitum ATCC 6841; incubation: 37 °C, 24–48 h; solvent: DMSO |
Why This Matters
A researcher requiring a benzamide-based hit with activity against M. fortuitum would lose the only active member of the series if compound Ic is replaced by the more readily available 4-methyl or 4-chloro analogs.
- [1] Ören İY, Aki-Şener E, Ertaş C, Arpacı ÖT, Yalçın İ, Altanlar N. Synthesis and microbiological activity of some substituted N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as possible metabolites of antimicrobial active benzoxazoles. Turk J Chem. 2004;28(4):441-449. Table 1 (MIC data against M. fortuitum). View Source
- [2] Ören İY, Aki-Şener E, Ertaş C, Arpacı ÖT, Yalçın İ, Altanlar N. Synthesis and microbiological activity of some substituted N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as possible metabolites of antimicrobial active benzoxazoles. Turk J Chem. 2004;28(4):441-449. Discussion on electronic effects of substituents. View Source
